
1-(4-Methylpiperidin-1-yl)-3-(oxolan-2-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methylpiperidin-1-yl)-3-(oxolan-2-yl)propan-1-one, also known as Methylpentedrone, is a synthetic cathinone that belongs to the class of psychoactive substances. It is a designer drug that has gained popularity in recent years due to its stimulant effects. Methylpentedrone is a derivative of cathinone, which is a natural stimulant found in the khat plant.
作用机制
1-(4-Methylpiperidin-1-yl)-3-(oxolan-2-yl)propan-1-onerone acts as a dopamine and norepinephrine reuptake inhibitor, which means that it prevents the reuptake of these neurotransmitters in the brain. This leads to increased levels of dopamine and norepinephrine in the synaptic cleft, which results in increased stimulation and euphoria. 1-(4-Methylpiperidin-1-yl)-3-(oxolan-2-yl)propan-1-onerone also acts as a serotonin releasing agent, which means that it increases the levels of serotonin in the brain. This contributes to the overall effects of the drug, which include increased energy, alertness, and sociability.
Biochemical and Physiological Effects
1-(4-Methylpiperidin-1-yl)-3-(oxolan-2-yl)propan-1-onerone has been found to have a range of biochemical and physiological effects. It increases the levels of dopamine, norepinephrine, and serotonin in the brain, which leads to increased stimulation and euphoria. It also increases heart rate, blood pressure, and body temperature, which can be dangerous in high doses. 1-(4-Methylpiperidin-1-yl)-3-(oxolan-2-yl)propan-1-onerone has been shown to have addictive properties, and chronic use can lead to tolerance and dependence.
实验室实验的优点和局限性
1-(4-Methylpiperidin-1-yl)-3-(oxolan-2-yl)propan-1-onerone has several advantages for use in lab experiments. It is relatively easy to synthesize and can be used to study the effects of synthetic cathinones on the central nervous system. However, there are also limitations to its use. 1-(4-Methylpiperidin-1-yl)-3-(oxolan-2-yl)propan-1-onerone has addictive properties, and chronic use can lead to tolerance and dependence. It also has potential health risks, such as increased heart rate, blood pressure, and body temperature.
未来方向
There are several future directions for research on 1-(4-Methylpiperidin-1-yl)-3-(oxolan-2-yl)propan-1-onerone. One area of interest is the long-term effects of chronic use on the brain and body. Another area of interest is the development of treatments for addiction and dependence on synthetic cathinones. Additionally, research could be conducted on the potential therapeutic uses of 1-(4-Methylpiperidin-1-yl)-3-(oxolan-2-yl)propan-1-onerone, such as for the treatment of attention deficit hyperactivity disorder (ADHD) or depression.
Conclusion
1-(4-Methylpiperidin-1-yl)-3-(oxolan-2-yl)propan-1-onerone is a synthetic cathinone that has gained popularity in recent years due to its stimulant effects. It acts as a dopamine and norepinephrine reuptake inhibitor and increases the levels of these neurotransmitters in the brain. 1-(4-Methylpiperidin-1-yl)-3-(oxolan-2-yl)propan-1-onerone has several advantages for use in lab experiments, but also has potential health risks and addictive properties. Future research could focus on the long-term effects of chronic use, the development of treatments for addiction and dependence, and the potential therapeutic uses of 1-(4-Methylpiperidin-1-yl)-3-(oxolan-2-yl)propan-1-onerone.
合成方法
1-(4-Methylpiperidin-1-yl)-3-(oxolan-2-yl)propan-1-onerone is synthesized from 4-methylpropiophenone and 2-bromo-1-phenylpentan-1-one using a Grignard reaction. The resulting product is then reduced using lithium aluminum hydride to form 1-(4-Methylpiperidin-1-yl)-3-(oxolan-2-yl)propan-1-onerone. The synthesis of 1-(4-Methylpiperidin-1-yl)-3-(oxolan-2-yl)propan-1-onerone is relatively simple and can be carried out in a laboratory setting.
科学研究应用
1-(4-Methylpiperidin-1-yl)-3-(oxolan-2-yl)propan-1-onerone has been used in scientific research to study the effects of synthetic cathinones on the central nervous system. It has been found to have similar effects to other cathinones, such as MDPV and Mephedrone. Studies have shown that 1-(4-Methylpiperidin-1-yl)-3-(oxolan-2-yl)propan-1-onerone acts as a dopamine and norepinephrine reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. This leads to increased stimulation and euphoria, which is similar to the effects of other stimulants such as cocaine and amphetamines.
属性
IUPAC Name |
1-(4-methylpiperidin-1-yl)-3-(oxolan-2-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-11-6-8-14(9-7-11)13(15)5-4-12-3-2-10-16-12/h11-12H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KATJHCVHUSMQPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3-fluorophenyl)methyl]-N-methylcyclopentanecarboxamide](/img/structure/B7511156.png)
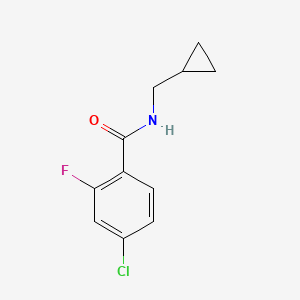
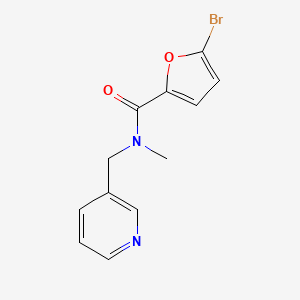
![N-[(3-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7511178.png)
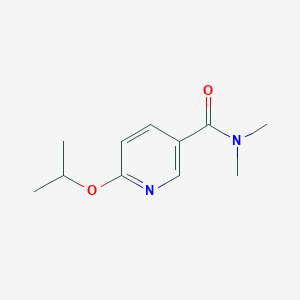
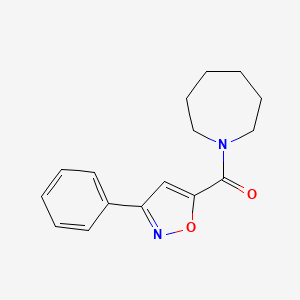
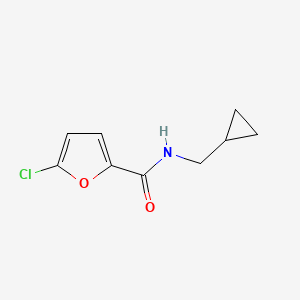



![(7-Methylimidazo[1,2-a]pyridin-2-yl)-(3-methylmorpholin-4-yl)methanone](/img/structure/B7511229.png)

![4-[(2-cyanophenyl)methyl]-N,N-dimethylpiperazine-1-carboxamide](/img/structure/B7511267.png)
![N,2,2-trimethyl-N-[(2-methylphenyl)methyl]propanamide](/img/structure/B7511268.png)